molecular formula C18H23N5O B2967318 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1203442-88-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2967318
CAS No.: 1203442-88-9
M. Wt: 325.416
InChI Key: SHPOOQXMVDUCLA-MDZDMXLPSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a cinnamamide moiety linked to a pyrimidine ring through an ethyl chain The dimethylamino group attached to the pyrimidine ring enhances its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine in the presence of a base such as potassium carbonate.

    Coupling with Ethylamine: The resulting dimethylamino-substituted pyrimidine is then coupled with ethylamine under reflux conditions to form the N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl) intermediate.

    Formation of Cinnamamide: Finally, the intermediate is reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Pharmacology: Studies have explored its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a tool compound in biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The dimethylamino group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(dimethylamino)phenyl)ethyl)cinnamamide: Similar structure with a phenyl ring instead of a pyrimidine ring.

    N-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)cinnamamide: Contains a pyridine ring instead of a pyrimidine ring.

    N-(2-(4-(dimethylamino)benzyl)cinnamamide: Features a benzyl group instead of an ethyl chain.

Uniqueness

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and biological activity compared to similar compounds with different aromatic rings or substituents.

Properties

IUPAC Name

(E)-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,20,24)(H,19,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOOQXMVDUCLA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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